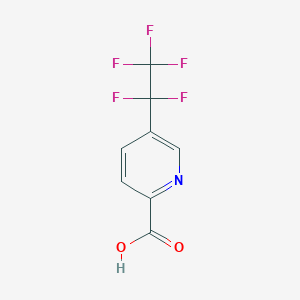
6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid is a fluorinated pyridine derivative. This compound is notable for its unique chemical structure, which includes a tetrafluoroethyl group attached to the pyridine ring. Fluorinated compounds are of significant interest in various fields due to their unique physical, chemical, and biological properties. The presence of fluorine atoms often imparts enhanced stability, lipophilicity, and bioavailability to the molecules, making them valuable in pharmaceuticals, agrochemicals, and materials science .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid typically involves the introduction of the tetrafluoroethyl group to the pyridine ring. One common method is the reaction of 2-chloropyridine with tetrafluoroethylene in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyridine N-oxides, while reduction can produce alcohols or aldehydes .
Applications De Recherche Scientifique
6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and metabolic pathways.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced stability and bioavailability.
Mécanisme D'action
The mechanism of action of 6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid involves its interaction with molecular targets through its fluorinated moiety. The electron-withdrawing nature of the fluorine atoms can influence the compound’s reactivity and binding affinity to various biological targets. This can result in modulation of enzyme activity, receptor binding, and other biochemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-fluoropyridine
- 2,6-difluoropyridine
- 6-(trifluoromethyl)pyridine-2-carboxylic acid
Uniqueness
6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical and physical properties compared to other fluorinated pyridines. This uniqueness makes it valuable in specific applications where enhanced stability, lipophilicity, and bioavailability are desired .
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for 6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid involves the introduction of a tetrafluoroethyl group onto the pyridine ring, followed by carboxylation of the resulting intermediate.", "Starting Materials": [ "2-Pyridinecarboxylic acid", "1,2,2,2-Tetrafluoroethane", "Sodium hydride (NaH)", "Diethyl ether", "Carbon dioxide (CO2)", "Hydrochloric acid (HCl)", "Sodium hydroxide (NaOH)", "Ethanol" ], "Reaction": [ "Step 1: Deprotonation of 2-pyridinecarboxylic acid with NaH in diethyl ether to form the corresponding pyridine carboxylate intermediate.", "Step 2: Addition of 1,2,2,2-tetrafluoroethane to the reaction mixture and heating to promote nucleophilic substitution of the fluorine atoms onto the pyridine ring.", "Step 3: Acidification of the reaction mixture with HCl to protonate the pyridine nitrogen and convert the intermediate to the corresponding acid.", "Step 4: Carboxylation of the acid intermediate with CO2 in the presence of NaOH and ethanol to form the final product, 6-(1,2,2,2-tetrafluoroethyl)pyridine-2-carboxylic acid." ] } | |
Numéro CAS |
2763780-12-5 |
Formule moléculaire |
C8H5F4NO2 |
Poids moléculaire |
223.1 |
Pureté |
95 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



